![molecular formula C20H17Cl3N2O2 B1229052 Omoconazole CAS No. 74512-12-2](/img/structure/B1229052.png)
Omoconazole
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Overview
Description
Omoconazole is a topical imidazole derivative with antifungal activity against Candida albicans, Malassezia furfur and dematophytes.
Omoconazole is a dichlorobenzene.
Scientific Research Applications
Therapeutic Applications in Dermatophytosis Omoconazole nitrate (OMZ) has demonstrated therapeutic efficacy in treating dermatophytosis. Studies on guinea pigs infected with Trichophyton mentagrophytes revealed that topical application of OMZ cream preparations showed significant therapeutic effectiveness. The effectiveness appeared to increase with the concentration of OMZ, suggesting its potential clinical utility in treating patients with dermatophytosis and possibly other superficial mycoses (Itoyama, Uchida, & Yamaguchi, 1997).
Effectiveness Against Tinea Pedis OMZ has been investigated for its therapeutic efficacy in treating tinea pedis (athlete's foot) in guinea pigs. The study indicated that OMZ was superior to 1% bifonazole cream, highlighting OMZ's potential usefulness in treating tinea pedis in humans (Itoyama, Uchida, Yamaguchi, & Fujita, 1997).
Broad Spectrum Antifungal Activities Research has shown that OMZ exhibits broad-spectrum antifungal activities against various medically important fungi. It was found to be effective against yeasts, dimorphic fungi, non-pigmented hyphomycetes, and dermatophytes, suggesting its potential in treating a variety of fungal infections (Itoyama et al., 1993).
Ultrastructural Alterations in Candida albicans Studies on the effects of OMZ on the morphology and ultrastructure of Candida albicans yeast cells have been conducted. These studies, using scanning and transmission electron microscopy, showed significant alterations in the structure of fungal cells treated with OMZ, confirming its strong antifungal activity (Nishiyama, Itoyama, & Yamaguchi, 1997).
Percutaneous Pharmacokinetics Research on the percutaneous pharmacokinetics of OMZ has been carried out to determine the clinically useful optimum dose. This was done by analyzing the pharmacological activity of the drug in in-vivo studies involving guinea-pigs and mice (Hashiguchi, Ryu, Itoyama, Uchida, & Yamaguchi, 1997).
Comparison with Other Imidazoles A comparative study of OMZ with other imidazole antifungal agents like clotrimazole and econazole against clinical yeast isolates highlighted OMZ's comparable or superior antifungal efficacy, indicating its potential as a valuable antifungal agent (Mosse, Alric, Berceaux, Fourcine, & Salhi, 1986).
properties
CAS RN |
74512-12-2 |
---|---|
Product Name |
Omoconazole |
Molecular Formula |
C20H17Cl3N2O2 |
Molecular Weight |
423.7 g/mol |
IUPAC Name |
1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole |
InChI |
InChI=1S/C20H17Cl3N2O2/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17/h2-9,12-13H,10-11H2,1H3/b20-14- |
InChI Key |
JMFOSJNGKJCTMJ-ZHZULCJRSA-N |
Isomeric SMILES |
C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3 |
SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |
Canonical SMILES |
CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3 |
Other CAS RN |
74512-12-2 |
Related CAS |
74299-76-6 (mononitrate) |
synonyms |
Afongan CM 8282 CM-8282 Fongamil Fongarex omoconazole omoconazole mononitrate omoconazole nitrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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